N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide
Description
The compound N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide is a heterocyclic molecule featuring a 1,3,4-thiadiazole core substituted with a sulfanyl-linked carbamoyl methyl group and a 2-fluorophenyl moiety. Additionally, the benzamide group at the 4-position is modified with a piperidine-1-sulfonyl substituent. The structural complexity of this compound suggests possible applications in targeted therapies, particularly due to the fluorophenyl and sulfonyl groups, which are common in kinase inhibitors and sulfonamide-based drugs .
Properties
IUPAC Name |
N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O4S3/c23-17-6-2-3-7-18(17)24-19(29)14-33-22-27-26-21(34-22)25-20(30)15-8-10-16(11-9-15)35(31,32)28-12-4-1-5-13-28/h2-3,6-11H,1,4-5,12-14H2,(H,24,29)(H,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVETUESMUURQCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, including the formation of the thiadiazole ring, the introduction of the fluorophenyl carbamoyl group, and the attachment of the piperidine sulfonyl moiety. Common reagents used in these reactions include thionyl chloride, piperidine, and various sulfur-containing compounds. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenated solvents, strong acids or bases; reaction conditions vary based on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity : Recent studies have indicated that derivatives of thiadiazole compounds exhibit promising antiviral properties. For instance, certain thiadiazole derivatives have shown significant inhibitory effects against viral RNA polymerases, making them potential candidates for the development of antiviral drugs targeting diseases such as hepatitis C and dengue fever .
Anticancer Properties : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrated significant activity against human cancer cell lines such as HT-29 (colon cancer) and A431 (skin cancer), with mechanisms involving the induction of apoptosis and inhibition of angiogenesis through the downregulation of vascular endothelial growth factor receptor (VEGFR-2) .
Antibacterial Potential : The structural features of this compound suggest it may also possess antibacterial properties. Compounds with similar structures have been reported to exhibit activity against Gram-positive and Gram-negative bacteria, indicating that further exploration could yield effective antibacterial agents .
Biological Studies
Biochemical Interactions : The compound can serve as a valuable tool in biochemical studies aimed at understanding its interactions with biological macromolecules. Its unique functional groups allow it to bind selectively to specific enzymes or receptors, potentially altering their activity. This property makes it useful for probing biological pathways and developing targeted therapies .
Mechanistic Studies : Investigating the mechanisms by which this compound exerts its effects on cellular processes can lead to insights into its pharmacological profiles. For example, studies on its apoptotic effects in cancer cells could elucidate the pathways involved in tumor suppression .
Materials Science Applications
The unique chemical properties of N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide make it a candidate for use in materials science. Its potential applications include:
- Development of Functional Materials : The compound's ability to interact with various substrates could be harnessed in creating materials with specific functionalities, such as sensors or catalysts.
- Nanotechnology : The incorporation of this compound into nanomaterials may enhance their properties for applications in drug delivery systems or imaging agents .
Mechanism of Action
The mechanism of action of N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis Tables
Table 1: Structural and Functional Comparison
Biological Activity
N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiadiazole ring, a piperidine sulfonamide moiety, and a fluorophenyl group. These structural components are significant as they contribute to the compound's biological interactions.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including the compound . Thiadiazole derivatives have been reported to exhibit various mechanisms of action against cancer cells:
- Cell Proliferation Inhibition : The compound demonstrated anti-proliferative effects in vitro against several cancer cell lines. For instance, compounds similar to this one have shown IC50 values ranging from 2.44 µM against LoVo cells to 23.29 µM against MCF-7 cells after 48 hours of treatment .
- Apoptosis Induction : The treatment with thiadiazole derivatives led to an increased percentage of apoptotic cells, with some compounds showing an increase as high as 4.65 times compared to untreated controls .
- Cell Cycle Modulation : The compound affects cell cycle distribution, notably increasing the proportion of cells in the S-phase while decreasing those in G2 + M phases after prolonged exposure .
2. Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. Research indicates that these compounds can inhibit various bacterial strains and exhibit antifungal activity:
- Antibacterial Efficacy : The compound's structural characteristics suggest potential activity against Gram-positive and Gram-negative bacteria. Thiadiazole derivatives have been associated with inhibition of bacterial growth through disruption of cellular functions .
- Antifungal Properties : Similar compounds have shown effectiveness against fungal pathogens, indicating a broad spectrum of antimicrobial activity .
Data Summary
The following table summarizes key findings related to the biological activities of this compound and related thiadiazole derivatives:
| Activity Type | Cell Line/Organism | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | LoVo | 2.44 | Cell proliferation inhibition |
| Anticancer | MCF-7 | 23.29 | Apoptosis induction |
| Antimicrobial | Various Bacteria | Variable | Disruption of cellular functions |
| Antifungal | Fungal Pathogens | Variable | Inhibition of fungal growth |
Case Study 1: Thiadiazole Derivatives in Cancer Research
A study focused on the synthesis and evaluation of various thiadiazole derivatives revealed that certain compounds exhibited significant cytotoxicity against cancer cell lines such as MCF-7 and LoVo. The study emphasized structure-activity relationships (SAR), indicating that modifications to the thiadiazole ring enhance anticancer activity .
Case Study 2: Thiadiazoles as Antimicrobial Agents
Another investigation into the antimicrobial properties of thiadiazole derivatives found promising results against multiple bacterial strains. The study utilized both in vitro assays and molecular docking studies to elucidate the interaction mechanisms between the compounds and microbial targets .
Q & A
Q. What are the key structural features and physicochemical properties of this compound?
The compound features:
- A 1,3,4-thiadiazole ring with a sulfur atom, contributing to heterocyclic reactivity.
- A 2-fluorophenyl carbamoyl group , enhancing lipophilicity and potential target binding.
- A piperidine-1-sulfonyl benzamide moiety , which may influence solubility and interactions with sulfonamide-sensitive enzymes.
Q. Physicochemical Properties :
Q. What are the established synthetic routes and critical purification methods?
Synthesis Steps :
Thiadiazole Core Formation : Cyclization of thiosemicarbazide derivatives under acidic conditions.
Sulfanyl Group Introduction : Reaction with mercaptoacetic acid derivatives.
Piperidine Sulfonamide Coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt).
Q. Purification :
- Chromatography : Silica gel column chromatography for intermediate isolation.
- Automated Flash Chromatography : For final compound purity optimization .
- Recrystallization : Ethanol/water mixtures to enhance crystallinity .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized, and what are common pitfalls?
Optimization Strategies :
Q. Common Pitfalls :
- Byproduct Formation : Incomplete coupling leads to unreacted intermediates; monitor via TLC (Rf: 0.3 in ethyl acetate/hexane 1:1) .
- Purity Loss : Residual solvents in final product; employ high-vacuum drying (>24 hrs) .
Q. How can contradictory biological activity data across structural analogs be resolved?
Case Study :
- Analogs with 4-fluorophenyl vs. 4-ethoxyphenyl substituents show divergent antimicrobial activities.
- Resolution Methods :
- Docking Studies : Compare binding affinities to target enzymes (e.g., dihydrofolate reductase).
- SAR Analysis : Correlate substituent electronegativity (e.g., fluorine vs. methoxy) with activity .
- In Vitro Assays : Standardize testing conditions (e.g., pH 7.4 buffer) to isolate structural effects .
Q. What computational approaches predict biological targets and binding modes?
Methodology :
- Molecular Dynamics (MD) Simulations : Simulate interactions with kinase domains (e.g., EGFR) using AMBER or GROMACS.
- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) for target matching .
- ADMET Prediction : Use SwissADME to assess blood-brain barrier permeability (logP ~2.5 suggests CNS activity) .
Q. How do structural modifications (e.g., fluorophenyl vs. trifluoromethyl substitution) impact bioactivity?
Key Findings :
- Fluorophenyl Group : Enhances metabolic stability (resistance to CYP450 oxidation) but reduces solubility .
- Trifluoromethyl Analog : Increases hydrophobicity (logP +0.8) and improves antifungal activity (MIC: 2 µg/mL vs. Candida spp.) .
- Piperidine Sulfonamide Replacement : Substituting with morpholine reduces off-target kinase inhibition (IC50 shift from 50 nM to >1 µM) .
Q. What analytical techniques validate structural integrity and purity in complex matrices?
Advanced Characterization :
Q. What in vitro models are suitable for evaluating its pharmacokinetic properties?
Experimental Design :
- Caco-2 Assays : Measure permeability (Papp >1 ×10⁻⁶ cm/s suggests oral bioavailability).
- Microsomal Stability : Incubate with rat liver microsomes; t½ >30 mins indicates metabolic stability .
- Plasma Protein Binding : Equilibrium dialysis to assess unbound fraction (fu >5% for efficacy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
